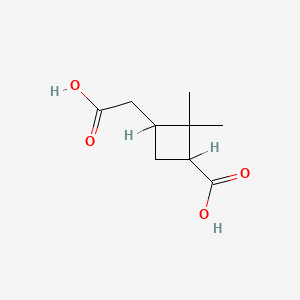
Pinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pinic acid is a dicarboxylic acid that is a significant oxidation product of α-pinene, a common monoterpene found in the essential oils of many plants. It is a key component in the formation of secondary organic aerosols in the atmosphere, which play a crucial role in climate regulation and air quality .
準備方法
Synthetic Routes and Reaction Conditions
Pinic acid can be synthesized through the ozonolysis of α-pinene. The reaction involves the cleavage of the carbon-carbon double bond in α-pinene by ozone, followed by the formation of this compound through subsequent reactions . The reaction conditions typically involve the use of an ozone generator and a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary role in atmospheric chemistry rather than industrial applications. the principles of ozonolysis and subsequent oxidation reactions can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
Pinic acid undergoes several types of chemical reactions, including:
Reduction: Although less common, this compound can be reduced under specific conditions to yield various reduced forms.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) can induce substitution reactions.
Major Products Formed
Reduction: Reduced forms of this compound, though less studied, can be potential products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pinic acid has several scientific research applications, including:
Atmospheric Chemistry: This compound is a significant component in the study of secondary organic aerosols and their impact on climate and air quality.
Environmental Science: Understanding the formation and reactions of this compound helps in modeling the behavior of organic aerosols in the atmosphere.
Analytical Chemistry: This compound serves as a tracer for the oxidation of α-pinene, aiding in the identification and quantification of organic compounds in environmental samples.
作用機序
The mechanism of action of pinic acid primarily involves its role in atmospheric chemistry. This compound is formed through the oxidation of α-pinene by ozone and hydroxyl radicals. The molecular targets include various atmospheric oxidants, and the pathways involve complex photochemical reactions that lead to the formation of secondary organic aerosols .
類似化合物との比較
Similar Compounds
Northis compound: A further oxidation product of this compound, northis compound has distinct chemical properties and reactivity patterns.
3-Methyl-1,2,3-butanetricarboxylic Acid: This compound is also formed from the oxidation of this compound and has unique properties that differentiate it from this compound.
Uniqueness of this compound
This compound is unique due to its specific formation pathway from α-pinene and its significant role in the formation of secondary organic aerosols. Its reactivity and the products formed from its oxidation make it a valuable compound for studying atmospheric chemistry and environmental science .
特性
CAS番号 |
473-73-4 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
(1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChIキー |
LEVONNIFUFSRKZ-WDSKDSINSA-N |
SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
異性体SMILES |
CC1([C@@H](C[C@H]1C(=O)O)CC(=O)O)C |
正規SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
Key on ui other cas no. |
28664-02-0 |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















